4-Chloro-2-methyl-6-(p-tolyl)pyrimidine

Description

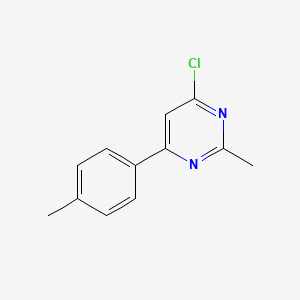

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine |

InChI |

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 |

InChI Key |

ZYGKYEHQWWILSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Chloro 2 Methyl 6 P Tolyl Pyrimidine Scaffolds

Palladium-Catalyzed Coupling Reactions in Pyrimidine (B1678525) Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated pyrimidines.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds and is particularly effective for the arylation of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine. This reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. wur.nlnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov For example, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov

Other related palladium-catalyzed cross-coupling reactions that can be employed for the functionalization of the 4-chloro-pyrimidine scaffold include the Stille coupling (using organostannanes), Hiyama coupling (using organosilanes), and Sonogashira coupling (using terminal alkynes). ekb.egwikipedia.orgnih.gov These reactions expand the range of functional groups that can be introduced at the C4 position.

Below is a table summarizing typical conditions for various palladium-catalyzed cross-coupling reactions on chloropyrimidine systems.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Typical Base | Typical Solvent | Product | Reference |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Aryl/heteroaryl-pyrimidine | nih.gov |

| Hiyama | Organosilane | PdCl₂ | TBAF, CuCl | - | 4-Aryl/alkenyl-pyrimidine | ekb.eg |

| Stille | Organostannane | Pd₂(dba)₃ | - | CH₂Cl₂ | 4-Aryl/heteroaryl-pyrimidine | wikipedia.org |

| Sonogashira | Terminal alkyne | Pd(0) catalyst | - | - | 4-Alkynyl-pyrimidine | nih.gov |

This table is illustrative and specific conditions may vary.

Beyond C-C bond formation, palladium-catalyzed reactions can also be used to introduce other functional groups. A notable example is the palladium-catalyzed carbonylation, which allows for the introduction of a carbonyl group at the C4 position. This reaction is typically carried out under an atmosphere of carbon monoxide in the presence of a palladium catalyst and a nucleophile such as an alcohol or an amine. nih.govcommonorganicchemistry.com

When an alcohol is used as the nucleophile, the product is a carboxylic acid ester. If an amine is used, an amide is formed. This transformation provides a convenient route to pyrimidine-4-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, as well as the pressure of carbon monoxide, can be optimized to achieve the desired product in good yield. commonorganicchemistry.com

Formation of Coordination Complexes Involving 4-Chloro-6-(p-tolyl)pyrimidine

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons and can therefore act as ligands, coordinating to metal centers to form coordination complexes. wikipedia.org Pyrimidine and its derivatives are known to form stable complexes with a wide variety of transition metals. ekb.egmdpi.com

The coordination can occur in a monodentate fashion, with one of the ring nitrogen atoms binding to the metal, or in a bidentate fashion, where the pyrimidine acts as a bridging ligand between two metal centers. The specific mode of coordination will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the pyrimidine ligand itself. mdpi.com

The presence of the methyl and p-tolyl substituents on the pyrimidine ring can influence its properties as a ligand. These groups can exert steric effects that may affect the geometry of the resulting complex. Electronically, these groups can modulate the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. While the general principles of coordination chemistry suggest that this compound can form coordination complexes, specific studies detailing the synthesis and characterization of such complexes with this particular ligand are not extensively documented in the reviewed literature. However, the coordination of structurally related pyrimidines to metals like cobalt, nickel, copper, and zinc has been reported. ekb.egmdpi.com

Ligand Properties and Coordination Modes

There is currently a lack of specific data in the scientific literature detailing the ligand properties and coordination modes of This compound . Generally, pyrimidine derivatives can act as ligands, coordinating to metal centers through one or both of the nitrogen atoms in the pyrimidine ring. The electronic and steric effects of the substituents on the ring play a crucial role in determining the ligand's behavior.

In analogous pyrimidine-based ligands, coordination is often observed through the N1 and/or N3 atoms of the pyrimidine ring. For instance, studies on mixed ligand complexes of 4-amino-6-chloro-2-methylthiopyrimidine have shown that coordination occurs through the nitrogen atoms of the pyrimidine ring. researchgate.net However, without specific studies on This compound , its precise coordination behavior remains speculative.

Structural Characteristics of Metal Complexes

Consistent with the lack of information on its ligand properties, there are no available studies that describe the synthesis or structural characterization of metal complexes involving This compound . Research on related pyrimidine derivatives provides some insight into the types of structures that might be formed. For example, metal complexes of other substituted pyrimidines have been shown to adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the other ligands present. researchgate.netresearchgate.netmdpi.com Spectroscopic techniques such as IR and UV-Vis spectroscopy, along with magnetic susceptibility measurements, are typically used to elucidate these structures. researchgate.netscispace.com However, in the absence of empirical data for This compound , any description of its metal complexes would be conjectural.

While research into the biological activities of similarly structured pyrimidine derivatives, such as the anticonvulsant properties of 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives, has been conducted, this does not extend to the coordination chemistry of the title compound. ptfarm.plnih.gov

Future research is necessary to elucidate the coordination chemistry of This compound and to characterize the structures of its metal complexes. Such studies would be valuable in expanding the understanding of substituted pyrimidine ligands and could potentially lead to new applications in areas such as catalysis and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathways and Molecular Ion Analysis for Structural Confirmation

A comprehensive analysis of the mass spectrum of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is not available in the public domain. However, based on the general principles of mass spectrometry and the known fragmentation of related heterocyclic compounds, a probable fragmentation pathway can be proposed. The molecular ion peak (M+) would be expected to be prominent. Key fragmentation would likely involve the loss of the chlorine atom and cleavage of the bond between the pyrimidine (B1678525) ring and the p-tolyl group. Further fragmentation of the resulting ions would provide additional structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its crystal system, space group, and precise molecular geometry based on experimental data is not possible at this time.

For illustrative purposes, the following sections describe the type of information that would be obtained from such an analysis.

Analysis of Crystal System and Space Group

A crystallographic study would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental to understanding the packing of the molecules in the solid state.

Precise Determination of Bond Lengths, Bond Angles, and Torsion/Dihedral Angles

X-ray crystallography would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is essential for defining the exact conformation of the molecule in the solid state.

Table 1: Hypothetical Bond Lengths for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C4 | Cl | 1.74 |

| C2 | N1 | 1.34 |

| C2 | N3 | 1.33 |

| C6 | C(tolyl) | 1.49 |

| C2 | C(methyl) | 1.50 |

Table 2: Hypothetical Bond Angles for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C2 | N3 | 126.0 |

| Cl | C4 | C5 | 118.0 |

| C5 | C6 | C(tolyl) | 121.0 |

| N1 | C2 | C(methyl) | 117.0 |

Table 3: Hypothetical Torsion/Dihedral Angles for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C5 | C6 | C(tolyl) | C(tolyl-ortho) | 45.0 |

| N1 | C6 | C(tolyl) | C(tolyl-ortho) | -135.0 |

Elucidation of Supramolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal is governed by intermolecular forces. A crystallographic analysis would reveal the nature and geometry of these interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the supramolecular architecture.

Table 4: Hypothetical Supramolecular Interactions for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H···N | C5-H | N1' | 3.40 | 150 |

| π-π stacking | Pyrimidine ring | Tolyl ring' | 3.50 (centroid-centroid) | - |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the structural and electronic properties of pyrimidine (B1678525) derivatives.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine, this process involves finding the minimum energy structure on the potential energy surface.

Table 1: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | Data not available | ||

| N1-C2 | Data not available | ||

| C2-N3 | Data not available | ||

| C4-C5 | Data not available | ||

| C5-C6 | Data not available | ||

| C6-N1 | Data not available | ||

| C6-C(tolyl) | Data not available | ||

| N1-C2-N3 | Data not available | ||

| C2-N3-C4 | Data not available |

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound are not available in the public domain. The table illustrates the type of data that would be generated from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The distribution of these orbitals provides insights into the sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies (Predicted)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Note: Quantitative values for HOMO, LUMO, and the energy gap for this specific compound require dedicated computational studies which are not publicly available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them sites for protonation and coordination to metal ions. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would show positive potential.

Reactivity Descriptors (e.g., Fukui Functions) for Predicting Chemical Selectivity

Global and local reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

By calculating the Fukui functions for each atom in this compound, one can predict the selectivity of its reactions. For instance, the site with the highest value for the Fukui function for nucleophilic attack (f+) would be the most likely position for a nucleophile to attack.

Table 3: Global Reactivity Descriptors (Predicted)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

Note: The values are dependent on the HOMO and LUMO energies and are therefore not available.

Thermodynamical Properties and Energetic Considerations

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. These properties include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 4: Calculated Thermodynamic Parameters (Predicted)

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | Data not available |

| Enthalpy (kcal/mol) | Data not available |

| Gibbs Free Energy (kcal/mol) | Data not available |

Note: These thermodynamic parameters are typically calculated from the vibrational frequencies obtained from DFT, which are not available for this compound.

Assessment of Non-Linear Optical (NLO) Properties and Related Parameters

The non-linear optical (NLO) properties of pyrimidine derivatives are of significant interest for their potential applications in advanced optical and photonic technologies. Computational studies, typically employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO behavior of these molecules. For related pyrimidine compounds, it has been observed that the presence of electron-donating and electron-accepting groups can significantly enhance NLO properties.

In the case of a similar pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), investigations have shown that the crystalline environment can lead to a notable increase in the dipole moment (µ), a key factor influencing NLO activity. nih.govnih.gov For PMMS, the dipole moment was found to increase by approximately 23% from the isolated molecule to the crystalline phase, with values going from 5.95 D to 7.33 D. nih.gov This enhancement is attributed to intermolecular interactions within the crystal lattice.

The first-order hyperpolarizability (β) and third-order nonlinear susceptibility (χ(3)) are critical parameters for quantifying NLO response. Theoretical calculations for PMMS have demonstrated a significant third-order nonlinear susceptibility, suggesting its potential as a promising material for NLO applications. nih.govnih.gov While specific values for this compound are not available in the reviewed literature, the general principles observed in related structures would be expected to apply.

Table 1: Calculated NLO Properties for a Related Pyrimidine Derivative (PMMS)

| Parameter | Isolated Molecule | Crystalline Phase |

|---|---|---|

| Dipole Moment (µ) | 5.95 D | 7.33 D |

Data sourced from studies on a related pyrimidine derivative, as specific data for this compound is not available in the cited literature. nih.gov

Intermolecular Interaction Energy Analysis in Crystal Lattices and Dimers

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. These interactions are fundamental to the physical and chemical properties of the solid-state material. Hirshfeld surface analysis and 2D-fingerprint plots are powerful computational tools used to visualize and quantify these interactions.

For pyrimidine derivatives, intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role in stabilizing the crystal structure. In a study of a related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, molecules in the crystal are connected by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further linked by C—H⋯N interactions, creating a two-dimensional network.

While specific intermolecular interaction energy calculations for this compound were not found in the searched literature, the presence of the chloro, methyl, and p-tolyl groups would suggest a variety of potential interactions. The chlorine atom can participate in halogen bonding, the methyl group in weak C-H···π interactions, and the aromatic rings (pyrimidine and tolyl) in π-π stacking. The precise nature and energy of these interactions would require specific crystallographic data and computational analysis.

Molecular Orbital Contributions using Density of States (TDOS, αβDOS)

In the context of pyrimidine derivatives, DOS analysis helps in understanding the contributions of different fragments of the molecule to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity, stability, and electronic properties of the molecule.

For the related compound 4-chloro-2-[(4-chlorobenzylidene)-amino]phenol, DFT calculations were used to investigate the frontier molecular orbitals. nih.gov Such analyses typically show that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, one would anticipate that the p-tolyl group would contribute significantly to the HOMO, while the chloro-substituted pyrimidine ring would have a greater contribution to the LUMO. This distribution is fundamental to the charge transfer characteristics of the molecule, which in turn influences its NLO properties.

Advanced Applications and Future Research Directions

Role in Advanced Material Science and Functional Molecules

While direct applications of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine in material science are not yet extensively documented, the inherent properties of the pyrimidine (B1678525) core suggest a promising future in this domain. Pyrimidine derivatives are known to be key components in the development of functional organic materials. For instance, the electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronics.

The utilization of related heterocyclic compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, in materials science is gaining attention. chemicalbook.com This suggests that the electronic properties of this compound could be harnessed for similar purposes. The p-tolyl group can influence the molecule's solubility, processability, and intermolecular interactions, which are critical parameters for the fabrication of organic electronic devices. Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit to investigate their optical and electronic properties.

Potential areas of application for materials derived from this compound could include:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core could serve as an electron-transporting or emissive material.

Organic Field-Effect Transistors (OFETs): The molecule's structure could be tailored to facilitate charge transport.

Sensors: The pyrimidine nitrogen atoms could act as binding sites for the detection of specific analytes.

Exploration as Scaffolds for Novel Chemical Entities in Diverse Fields

The structure of this compound makes it an ideal scaffold for the synthesis of a diverse range of new chemical entities. The chlorine atom at the 4-position is a versatile handle for introducing various functional groups via nucleophilic substitution reactions. This allows for the systematic modification of the molecule's properties and the generation of libraries of new compounds for screening in different applications, particularly in medicinal chemistry.

The pyrimidine scaffold is of great importance to the life-science industries, and there is a continuous need for efficient methods to produce polysubstituted pyrimidine derivatives. nih.gov Highly functionalized pyrimidines are sought after for their potential as bioactive compounds. thieme.denih.gov For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial scaffold for developing potent kinase inhibitors for cancer therapy and inflammatory skin disorders. chemicalbook.com The discovery of Delgocitinib, a Janus Kinase (JAK) inhibitor built on this scaffold, highlights the therapeutic potential of such structures. chemicalbook.com

Similarly, 2-trichloromethyl-4-chloropyrimidines are valuable intermediates for the synthesis of a wide variety of substituted pyrimidines through substitution reactions. thieme.de The reactivity of the chloro-substituent allows for the introduction of amines, alcohols, and other nucleophiles, leading to compounds with potential biological activities. The principles of using these chloro-pyrimidine scaffolds can be directly extended to this compound.

Table 1: Potential Nucleophilic Substitution Reactions on the this compound Scaffold

| Nucleophile | Resulting Functional Group at C4 | Potential Application Area |

| Amines (R-NH2) | Amino | Medicinal Chemistry |

| Alcohols (R-OH) | Alkoxy | Agrochemicals |

| Thiols (R-SH) | Thioether | Material Science |

| Organometallic Reagents | Carbon-Carbon Bond Formation | Complex Molecule Synthesis |

The exploration of this compound as a scaffold is a promising avenue for discovering new molecules with unique properties and functions in fields ranging from pharmaceuticals to materials science.

Development of Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on harsh reagents and solvents, leading to environmental concerns. rasayanjournal.co.in The principles of green chemistry aim to address these issues by developing more sustainable and efficient synthetic routes. rasayanjournal.co.inpowertechjournal.com These approaches focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalysts. rasayanjournal.co.in

Several green chemistry strategies are applicable to the synthesis of this compound and its derivatives:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency. rasayanjournal.co.inpowertechjournal.com

Multicomponent Reactions: Combining multiple starting materials in a single step reduces waste and simplifies procedures. rasayanjournal.co.inacs.org

Solvent-Free Reactions: "Grindstone chemistry" or ball milling can be used to carry out reactions in the solid state, eliminating the need for solvents. rasayanjournal.co.inresearchgate.net

Use of Greener Catalysts: Employing reusable or metal-free catalysts can improve the sustainability of the synthesis. rasayanjournal.co.inrsc.org

For instance, a metal- and solvent-free approach for preparing substituted pyrimidines has been developed using ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide. acs.org Another green method involves the visible-light-driven organocatalytic aerobic oxidation of dihydropyrimidines to produce pyrimidines. rsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrimidines

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses hazardous and large volumes of organic solvents. | Aims for solvent-free conditions or the use of benign solvents (e.g., water, ethanol). rasayanjournal.co.in |

| Catalysts | May use stoichiometric and toxic reagents. | Employs catalytic amounts of recyclable or non-toxic catalysts. rasayanjournal.co.in |

| Energy | Often requires prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.inpowertechjournal.com |

| Waste | Can generate significant amounts of by-products and waste. | Focuses on high atom economy and minimizing waste through one-pot or multicomponent reactions. rasayanjournal.co.inacs.org |

| Reaction Time | Can be lengthy. | Often significantly shorter reaction times. rasayanjournal.co.in |

The development and application of these green chemistry principles to the synthesis of this compound would not only make its production more environmentally friendly but also potentially more cost-effective.

Future Theoretical and Computational Studies on this compound Reactivity and Intermolecular Forces

While experimental studies are crucial, theoretical and computational chemistry provides invaluable insights into the intrinsic properties of molecules like this compound. Such studies can predict reactivity, elucidate reaction mechanisms, and understand intermolecular interactions that govern the material's bulk properties.

Future computational investigations could focus on several key areas:

Electronic Structure Analysis: Using methods like Density Functional Theory (DFT), the electronic properties of the molecule can be calculated. This includes determining the molecular orbital energies (HOMO and LUMO), which are crucial for understanding its potential in electronic applications. The distribution of electron density can reveal the most reactive sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Computational models can predict the reactivity of the chlorine atom at the 4-position towards various nucleophiles. This can help in planning synthetic routes and understanding the selectivity of reactions.

Intermolecular Interactions: The p-tolyl group can participate in π-stacking interactions, which are important for the self-assembly of molecules in the solid state. Computational studies can quantify the strength and nature of these interactions, as well as hydrogen bonding involving the pyrimidine nitrogens. This information is vital for designing crystalline materials with desired properties.

Conformational Analysis: The rotational barrier of the p-tolyl group can be calculated to understand the molecule's conformational flexibility, which can influence its packing in a crystal lattice and its interaction with biological targets.

By providing a detailed understanding of the molecule's behavior at the atomic level, computational studies can guide experimental efforts and accelerate the discovery of new applications for this compound.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the p-tolyl group. A representative procedure includes:

Reaction Setup : Combine 4-chloro-2-methylpyrimidine with p-tolyl boronic acid in a mixture of DMF and water.

Catalysis : Use Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base.

Conditions : Heat at 80°C for 12 hours under inert atmosphere.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Considerations : Optimize catalyst loading (0.5–2 mol%) and monitor reaction progress via TLC to maximize yield (60–75%) .

Advanced: How can reaction conditions be optimized for introducing the p-tolyl group via Suzuki coupling?

Answer:

Optimization strategies include:

- Catalyst Screening : Compare Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced stability and activity.

- Solvent Effects : Test polar aprotic solvents (e.g., THF, DME) to improve solubility of boronic acid.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 1 hour at 120°C).

- Yield Improvement : Add molecular sieves to absorb moisture, minimizing side reactions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques and their utility:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons; δ ~2.4 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 205.64 for [M+H]⁺) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELXL for refinement) .

Advanced: How to resolve crystallographic data inconsistencies (e.g., twinning or low-resolution data)?

Answer:

For challenging crystallography:

- Twinning Analysis : Use the SHELXL TWIN command to model twin domains .

- Data Merging : Apply the OLEX2 interface to merge datasets from multiple crystals.

- Refinement : Employ restraints for thermal parameters in low-resolution cases (R-factor < 0.05) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal : Segregate halogenated waste and use licensed disposal services .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace p-tolyl with pyridinyl) to isolate activity contributors .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values under standardized assay conditions.

- In Silico Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) .

Basic: What are typical biological targets for pyrimidine derivatives like this compound?

Answer:

- Enzyme Inhibition : Kinases (e.g., EGFR), proteases, and topoisomerases.

- Receptor Modulation : GPCRs (e.g., adenosine receptors) .

Example : Derivatives have shown anti-leishmanial activity by targeting parasite enzymes .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

- Molecular Docking : Screen against protein databases (PDB) to identify potential targets .

- Enzyme Assays : Measure inhibition kinetics (e.g., Km and Vmax shifts) using purified enzymes.

- Cellular Uptake Studies : Use fluorescent analogs to track intracellular localization via confocal microscopy .

Basic: What purification methods are effective for intermediates in its synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) for polar intermediates.

- HPLC : Apply reverse-phase C18 columns for final purity assessment (>95%) .

Advanced: How to mitigate unexpected reactive byproducts during synthesis?

Answer:

- Byproduct Trapping : Add scavengers like polymer-bound thiourea to quench excess reagents.

- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates in real time.

- Process Optimization : Adjust stoichiometry (e.g., 1.2 equiv boronic acid) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.